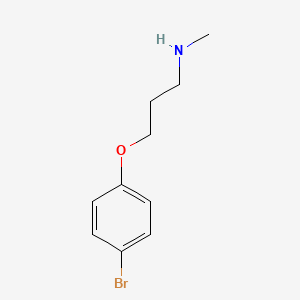
2-Benzyloxyphenylacetonitrile
Descripción general
Descripción
2-Benzyloxyphenylacetonitrile is a chemical compound that can be synthesized through various chemical reactions involving phenylacetonitriles. The compound is related to the field of organic chemistry and has potential applications in the synthesis of other organic molecules, such as phenethylamines, benzofuranones, and benzazepines.
Synthesis Analysis
The synthesis of related compounds to 2-benzyloxyphenylacetonitrile has been explored in several studies. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Additionally, phenylacetonitriles have been obtained by alkylation of cyanide ion with Mannich bases from phenols and other benzylamines, which can be further reduced to phenethylamines . Moreover, the base-mediated aryne reaction of bromophenols with arylacetonitriles has been used to synthesize 2-arylmethyl-6-hydroxybenzenecarbonitriles .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-benzyloxyphenylacetonitrile has been determined by various methods, including X-ray diffraction. For example, the molecular structures of a series of diphenylacetylenes functionalized with cyano groups were determined, providing insights into the structural characteristics of such compounds . The substitution pattern of 2-arylmethyl-6-hydroxybenzenecarbonitriles was also verified by X-ray diffractometric analysis .
Chemical Reactions Analysis
Several chemical reactions involving phenylacetonitriles have been reported. For instance, the benzylation of phenylacetonitrile can lead to the formation of 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene . Additionally, the intramolecular carbopalladation of the cyano group has been employed for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-benzyloxyphenylacetonitrile can be inferred from studies on similar molecules. For example, the borylated systems of diphenylacetylenes functionalized with cyano groups show intense blue luminescence in various solvents, and their photophysical properties have been studied in detail . Theoretical studies, including TD-DFT computations, have been used to understand the absorption maxima and electronic transitions of these compounds .
Aplicaciones Científicas De Investigación
Inhibition Properties in Corrosion Protection
One application of derivatives similar to 2-benzyloxyphenylacetonitrile is found in corrosion protection. A study by Chafiq et al. (2020) investigated spirocyclopropane derivatives, which include similar structural elements, for their efficacy in protecting mild steel in acidic conditions. This research highlights the potential of these compounds, including 2-benzyloxyphenylacetonitrile derivatives, in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Role in Synthetic Chemistry
2-Benzyloxyphenylacetonitrile and its related compounds play a significant role in synthetic chemistry. Telvekar and Sasane (2010) described the use of similar compounds in oxidative decarboxylation reactions, a crucial process in the synthesis of various aldehydes, ketones, and nitriles. This suggests that 2-benzyloxyphenylacetonitrile could be instrumental in similar synthetic processes (Telvekar & Sasane, 2010).
Photoinitiators in 3D Printing
Compounds structurally related to 2-benzyloxyphenylacetonitrile have been investigated for their use as photoinitiators in 3D printing. Hola et al. (2020) synthesized derivatives that effectively initiated polymerization processes in 3D printing applications. This opens up the possibility of using 2-benzyloxyphenylacetonitrile derivatives in advanced manufacturing technologies (Hola et al., 2020).
Application in Electrochemical Studies
The electrochemical behavior of compounds related to 2-benzyloxyphenylacetonitrile has been the subject of research. Tsierkezos and Ritter (2011) explored the reduction of benzophenone in acetonitrile, a process relevant to the understanding of electrochemical reactions of similar compounds, including 2-benzyloxyphenylacetonitrile (Tsierkezos & Ritter, 2011).
Safety And Hazards
2-Benzyloxyphenylacetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this chemical .
Propiedades
IUPAC Name |
2-(2-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPXLOPRNLIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340058 | |
| Record name | 2-Benzyloxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxyphenylacetonitrile | |
CAS RN |
92552-22-2 | |
| Record name | 2-Benzyloxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)







